Enhanced Lipophilicity (XLogP3) vs. Non-Fluorinated Analogs
The compound exhibits a computed XLogP3 value of 1.3, indicating significantly higher lipophilicity than two key non-fluorinated comparators: 1-ethyl-4-(pyridin-3-ylmethyl)piperazine (XLogP3 = 0.6) and 1-[(pyridin-3-yl)methyl]piperazine (XLogP3 = -0.2) [1][2][3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 1-Ethyl-4-(pyridin-3-ylmethyl)piperazine: XLogP3 = 0.6; 1-[(Pyridin-3-yl)methyl]piperazine: XLogP3 = -0.2 |
| Quantified Difference | 2.2-fold increase vs. 1-ethyl-4-(pyridin-3-ylmethyl)piperazine; 6.5-fold increase vs. 1-[(pyridin-3-yl)methyl]piperazine (absolute ΔlogP = +0.7 and +1.5, respectively) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability and blood-brain barrier penetration, a critical parameter for CNS-targeted drug discovery programs.
- [1] PubChem. 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine. CID 138857447. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/138857447 View Source
- [2] PubChem. 1-Ethyl-4-(pyridin-3-ylmethyl)piperazine. CID 763449. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/763449 View Source
- [3] PubChem. 1-[(Pyridin-3-yl)methyl]piperazine. CID 156975. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/156975 View Source
